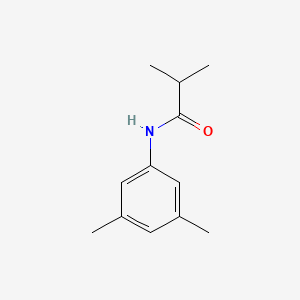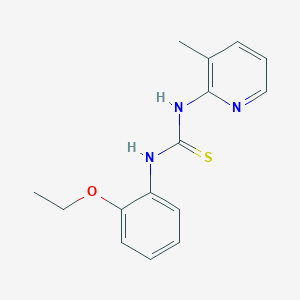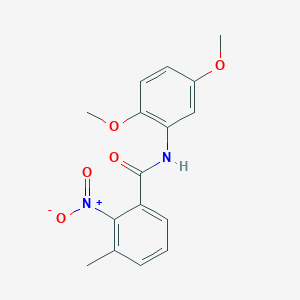
3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a versatile organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. Thiosemicarbazone is a thiazolidine derivative that has a characteristic imino group and a benzylideneamino moiety attached to the thiazolidine ring. It has been extensively studied for its potential as a therapeutic agent against various diseases, including cancer, viral infections, and parasitic diseases.
作用機序
The exact mechanism of action of 3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-oneazone is not fully understood. However, it has been suggested that 3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-oneazone exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication, transcription, and translation. Thiosemicarbazone has been shown to inhibit ribonucleotide reductase, an enzyme involved in DNA synthesis. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
Thiosemicarbazone has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Thiosemicarbazone has also been shown to inhibit the replication of several viruses, including HIV, HBV, and HSV. Thiosemicarbazone has been studied for its potential as an antiparasitic agent against malaria and leishmaniasis.
実験室実験の利点と制限
Thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of biological activities. Thiosemicarbazone has been extensively studied for its potential as a therapeutic agent against various diseases, making it a promising candidate for further research. However, 3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-oneazone also has some limitations for lab experiments. It can be unstable under certain conditions, and its biological activities can vary depending on the specific chemical structure and the target organism.
将来の方向性
Thiosemicarbazone has several potential future directions for research. It has been studied for its potential as a therapeutic agent against various diseases, including cancer, viral infections, and parasitic diseases. Further research is needed to fully understand the mechanism of action of 3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-oneazone and to optimize its chemical structure for specific biological activities. Thiosemicarbazone also has potential applications in drug delivery systems and as a diagnostic tool for various diseases.
合成法
Thiosemicarbazone can be synthesized by several methods, including the reaction between 3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-oneazide and aldehydes or ketones. The most common method involves the reaction between 3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-oneazide and benzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting 3-(benzylideneamino)-2-imino-1,3-thiazolidin-4-oneazone can be purified by recrystallization or column chromatography.
科学的研究の応用
Thiosemicarbazone has been extensively studied for its potential as a therapeutic agent against various diseases. It has been shown to exhibit antiviral, anticancer, and antiparasitic activities. Thiosemicarbazone has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV). It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Thiosemicarbazone has been studied for its potential as an antiparasitic agent against malaria and leishmaniasis.
特性
IUPAC Name |
3-[(E)-benzylideneamino]-2-imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-10-13(9(14)7-15-10)12-6-8-4-2-1-3-5-8/h1-6,11H,7H2/b11-10?,12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSILOAOKQUYXAC-RAVDOEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=N)S1)N=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=N)S1)/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)

![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)